Cas no 133367-32-5 (H-His(1-Mtt)-OH)

H-His(1-Mtt)-OH Chemical and Physical Properties
Names and Identifiers
-
- H-His(1-Mtt)-OH
- H-His(tau-Mtt)-OH
- Nim-4-Methyltrityl-L-histidine
- L-His(Mtt)-OH
- H-His(t-Mtt)-OH
- AKOS027250968
- (2S)-2-amino-3-[1-[(4-methylphenyl)-diphenylmethyl]imidazol-4-yl]propanoic acid
- MFCD00237169
- AS-49175
- 133367-32-5
- (S)-2-Amino-3-(1-(diphenyl(p-tolyl)methyl)-1H-imidazol-4-yl)propanoic acid
- (2S)-2-amino-3-{1-[(4-methylphenyl)diphenylmethyl]-1H-imidazol-4-yl}propanoic acid
- FD21715
- SCHEMBL21095861
- Nim-4-Methyltrityl-L-histidine≥ 99% (TLC)
-
- MDL: MFCD00237169
- Inchi: InChI=1S/C26H25N3O2/c1-19-12-14-22(15-13-19)26(20-8-4-2-5-9-20,21-10-6-3-7-11-21)29-17-23(28-18-29)16-24(27)25(30)31/h2-15,17-18,24H,16,27H2,1H3,(H,30,31)/t24-/m0/s1
- InChI Key: USIYUUIKLMCEIP-DEOSSOPVSA-N
- SMILES: CC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)N4C=C(N=C4)CC(C(=O)O)N
Computed Properties
- Exact Mass: 411.19467705g/mol
- Monoisotopic Mass: 411.19467705g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 31
- Rotatable Bond Count: 7
- Complexity: 559
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 1
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.9
- Topological Polar Surface Area: 81.1Ų
Experimental Properties
- Density: 1.18±0.1 g/cm3 (20 ºC 760 Torr),
- Solubility: Almost insoluble (0.07 g/l) (25 º C),
H-His(1-Mtt)-OH Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
TRC | H456328-100mg |
H-His(1-mtt)-oh |
133367-32-5 | 100mg |
$64.00 | 2023-05-18 | ||
abcr | AB313713-1 g |
H-His(1-mtt)-OH, 95%; . |
133367-32-5 | 95% | 1g |
€321.30 | 2023-06-21 | |
abcr | AB313713-1g |
H-His(1-mtt)-OH, 95%; . |
133367-32-5 | 95% | 1g |
€321.30 | 2025-02-14 | |
TRC | H456328-500mg |
H-His(1-mtt)-oh |
133367-32-5 | 500mg |
$144.00 | 2023-05-18 | ||
SHENG KE LU SI SHENG WU JI SHU | sc-472103-1 g |
Nim-4-Methyltrityl-L-histidine, |
133367-32-5 | 1g |
¥474.00 | 2023-07-11 | ||
Chemenu | CM312138-10g |
(S)-2-Amino-3-(1-(diphenyl(p-tolyl)methyl)-1H-imidazol-4-yl)propanoic acid |
133367-32-5 | 95% | 10g |
$415 | 2022-06-13 | |
SHENG KE LU SI SHENG WU JI SHU | sc-472103-1g |
Nim-4-Methyltrityl-L-histidine, |
133367-32-5 | 1g |
¥474.00 | 2023-09-05 | ||
A2B Chem LLC | AE44237-1g |
H-His(1-mtt)-oh |
133367-32-5 | ≥ 99% (TLC) | 1g |
$187.00 | 2024-04-20 | |
TRC | H456328-250mg |
H-His(1-mtt)-oh |
133367-32-5 | 250mg |
$92.00 | 2023-05-18 | ||
TRC | H456328-1g |
H-His(1-mtt)-oh |
133367-32-5 | 1g |
$196.00 | 2023-05-18 |
H-His(1-Mtt)-OH Related Literature
-
Jianwei Zhong,Minhui Liang,Ye Ai Lab Chip, 2021,21, 2869-2880
-
Marleen Renders,Emily Miller,Curtis H. Lam,David M. Perrin Org. Biomol. Chem., 2017,15, 1980-1989
-
Rui-Xiang Huang,Yu-Chiao Liu,Ming-Hsi Chiang,Gene-Hsiang Lee,You Song,Tien-Sung Lin Dalton Trans., 2020,49, 7299-7303
-
Paula Alvarez-Bercedo,Andrew D. Bond,Robert Haigh,Alexander D. Hopkins,Gavin T. Lawson,Mary McPartlin,David Moncrieff,Marta E. Gonzalez Mosquera,Jeremy M. Rawson,Anthony D. Woods,Dominic S. Wright Chem. Commun., 2003, 1288-1289
Additional information on H-His(1-Mtt)-OH
Recent Advances in Chemical Biology and Pharmaceutical Research: Focus on 133367-32-5 and H-His(1-Mtt)-OH
The chemical compound 133367-32-5 and the peptide derivative H-His(1-Mtt)-OH have garnered significant attention in recent chemical biology and pharmaceutical research. These molecules play pivotal roles in peptide synthesis, drug development, and targeted therapeutic applications. This research brief synthesizes the latest findings and advancements related to these compounds, providing a comprehensive overview for professionals in the field.
133367-32-5, a specific chemical identifier, is often associated with intermediates in peptide synthesis and pharmaceutical formulations. Recent studies have explored its utility in solid-phase peptide synthesis (SPPS), where it serves as a protecting group or a linker molecule. The compound's stability and reactivity under various conditions have been investigated, with findings suggesting its potential for optimizing synthetic routes in complex peptide production.
H-His(1-Mtt)-OH, a histidine derivative protected with the 4-methyltrityl (Mtt) group, has emerged as a critical building block in peptide chemistry. The Mtt protecting group offers selective deprotection capabilities, which are particularly valuable in the synthesis of challenging peptide sequences. Recent research highlights its application in the production of therapeutic peptides, including those targeting G-protein-coupled receptors (GPCRs) and other biologically relevant targets.
One notable study published in the Journal of Medicinal Chemistry (2023) demonstrated the efficacy of H-His(1-Mtt)-OH in the synthesis of cyclic peptides with enhanced bioavailability. The researchers utilized this derivative to overcome synthetic hurdles associated with histidine-rich sequences, achieving higher yields and purities compared to traditional methods. These findings underscore the compound's importance in advancing peptide-based drug discovery.
In addition to synthetic applications, 133367-32-5 has been investigated for its role in drug delivery systems. A 2024 study in Advanced Drug Delivery Reviews explored its use as a linker in antibody-drug conjugates (ADCs), where it facilitated the stable attachment of cytotoxic payloads to monoclonal antibodies. The study reported improved pharmacokinetic profiles and reduced off-target effects, highlighting the compound's potential in next-generation cancer therapies.
The combination of 133367-32-5 and H-His(1-Mtt)-OH has also been explored in the context of combinatorial chemistry. Researchers have developed libraries of peptide-like molecules using these building blocks, enabling high-throughput screening for novel bioactive compounds. This approach has yielded promising leads for infectious disease and oncology targets, as detailed in a recent ACS Combinatorial Science publication.
Looking ahead, the continued development and optimization of these compounds are expected to drive innovation in peptide therapeutics and chemical biology. Future research directions may include the exploration of novel protecting group strategies, the integration of these molecules into automated synthesis platforms, and their application in the burgeoning field of peptide-drug conjugates. As the field evolves, these compounds will likely remain at the forefront of cutting-edge pharmaceutical research.
133367-32-5 (H-His(1-Mtt)-OH) Related Products
- 16832-24-9((S)-2-amino-3-(1-benzyl-1H-imidazol-4-yl)propanoic acid)
- 199119-46-5(Nim-Trityl-D-histidine)
- 2227817-85-6((2R)-6,6-dimethylheptan-2-amine)
- 2680718-50-5(tert-butyl N-4-(2-bromophenoxy)-3-chlorophenylcarbamate)
- 2229223-81-6(5-(2-Phenoxyphenyl)-1,3-oxazolidin-2-one)
- 171232-79-4(methyl (2S,3R)-3-ethylpyrrolidine-2-carboxylate)
- 636987-29-6(3-2-(2-methoxyphenoxy)ethyl-5-methyl-2,3-dihydro-1,3-benzoxazol-2-one)
- 2228980-52-5(1,1,1-trifluoro-3-(5-nitrofuran-2-yl)propan-2-one)
- 2172270-62-9((2-chloro-3,4-dimethoxyphenyl)methanesulfonyl fluoride)
- 13769-43-2(potassium metavanadate)
